molecular formula C18H15N3OS4 B2480452 2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide CAS No. 1421526-51-3

2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide

Cat. No.: B2480452
CAS No.: 1421526-51-3
M. Wt: 417.58
InChI Key: CVPCWVUZZXWMIC-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15N3OS4 and its molecular weight is 417.58. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multi-step procedures. One approach starts with the preparation of benzo[d]thiazole-2-thiol. This is then reacted with 2-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide under basic conditions, typically using a base like potassium carbonate in a solvent such as DMF (dimethylformamide) at elevated temperatures.

  • Industrial Production Methods: : Scaling up the production of this compound for industrial applications would require optimizing each synthetic step for maximum yield and purity. Continuous flow synthesis and catalysis might be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can undergo various types of reactions including oxidation, reduction, and substitution.

  • Common Reagents and Conditions: : Common oxidation reagents include m-chloroperbenzoic acid (m-CPBA) for introducing sulfoxide functionality. Reduction might use agents like sodium borohydride. Nucleophilic substitution typically requires nucleophiles such as amines or thiols under mild heating.

  • Major Products: : From oxidation, products like sulfoxides or sulfones are common. Reduction reactions might lead to the corresponding thioethers, while nucleophilic substitution can yield a variety of derivatives based on the attacking nucleophile.

Scientific Research Applications

  • Chemistry: : In organic synthesis, it serves as a building block for more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : It could be explored for potential biological activities, including antimicrobial or anticancer properties, due to its heterocyclic nature.

  • Medicine: : Research into its pharmacokinetics and dynamics could pave the way for new therapeutic agents.

  • Industry: : Used in the formulation of specialty chemicals, including dyes, pigments, and performance materials due to its unique reactive sites.

Comparison with Similar Compounds

  • Comparison with Other Compounds: : Similar compounds might include those with benzo[d]thiazole or thiazole rings, such as 2-(benzo[d]thiazol-2-ylthio)acetamide or 2-(benzo[d]thiazol-2-ylthio)-N-phenylacetamide

  • Uniqueness: : This compound’s uniqueness lies in its dual thiazole rings linked via sulfur, providing versatile reactive sites, making it stand out for synthetic utility and biological exploration.

Hope that sheds some light on the multifaceted nature of this compound! What else are you curious about?

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS4/c1-11-15(25-17(20-11)14-7-4-8-23-14)9-19-16(22)10-24-18-21-12-5-2-3-6-13(12)26-18/h2-8H,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPCWVUZZXWMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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